Home > Products > Screening Compounds P87327 > 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione - 327097-91-6

7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2909068
CAS Number: 327097-91-6
Molecular Formula: C19H18FN5O3
Molecular Weight: 383.383
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant implications in medicinal chemistry. It is classified under the purine derivatives, which are known for their roles in various biological processes, including energy transfer and signaling pathways in living organisms. This compound is particularly noted for its potential pharmacological applications, including its psychostimulant properties.

Source and Classification

This compound can be sourced from chemical suppliers such as Sigma-Aldrich and is identified by its CAS number 327097-91-6. It belongs to the class of purine derivatives and is characterized by a unique structure that includes a fluorobenzyl group and a furylmethylamino moiety, contributing to its biological activity and potential therapeutic uses .

Synthesis Analysis

Methods

The synthesis of 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available purine derivatives and appropriate benzyl halides.
  2. Reactions: The process may include nucleophilic substitutions where the fluorobenzyl group is introduced to the purine core. The furylmethylamino group is then added through a similar substitution reaction.
  3. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The reaction conditions often require careful control of temperature and pH to optimize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are frequently employed to analyze the purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is C19H18FN5O3. Its structural features include:

  • A purine core consisting of a fused imidazole and pyrimidine ring.
  • A fluorobenzyl substituent at the 7-position.
  • An amino group linked to a furan ring at the 8-position.

Data

The molecular weight of this compound is approximately 373.37 g/mol. Its structural representation can be derived using various computational chemistry software tools that visualize molecular geometry and electronic distribution .

Chemical Reactions Analysis

Reactions

The chemical reactivity of 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione includes:

  1. Nucleophilic Substitution: The introduction of functional groups via nucleophilic attack on electrophilic centers in the molecule.
  2. Hydrolysis: Potential hydrolysis reactions in aqueous environments that may affect stability and bioavailability.
  3. Oxidation: Reactions involving oxidative stress could alter its pharmacological properties.

These reactions are critical for understanding the compound's stability and interactions within biological systems.

Mechanism of Action

Process

The mechanism of action for 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione primarily involves its interaction with adenosine receptors in the brain. By modulating these receptors, the compound can influence neurotransmitter release and neuronal excitability.

Data

Studies suggest that this compound may exhibit psychostimulant effects similar to caffeine by antagonizing adenosine receptors, thereby promoting wakefulness and alertness. Detailed pharmacological studies are necessary to elucidate its full mechanism of action and potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: The compound's stability under various pH conditions needs to be assessed for practical applications.
  • Reactivity: Reactivity with nucleophiles or electrophiles can lead to diverse derivatives that may enhance its pharmacological profile.

Relevant data from analytical methods such as nuclear magnetic resonance (NMR) spectroscopy can provide insights into its structural integrity and confirm identity .

Applications

Scientific Uses

7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione holds promise in several scientific domains:

  1. Pharmacology: Investigated for potential use as a stimulant or cognitive enhancer due to its interaction with adenosine receptors.
  2. Drug Development: Serves as a lead compound for developing new therapeutics targeting neurological disorders.
  3. Research Tool: Utilized in studies examining purine metabolism and receptor activity.

Continued research into this compound could unveil new therapeutic avenues for treating conditions associated with adenosine dysregulation.

Introduction to Purine-Based Heterocyclic Compounds in Medicinal Chemistry

Historical Context of Purine Derivatives in Drug Discovery

Purine derivatives have formed the cornerstone of nucleoside-based pharmacology since the mid-20th century, with adenosine serving as the fundamental scaffold for receptor-targeted drug design. Early non-selective agonists like adenosine 5′-N-ethyluronamide (NECA) demonstrated broad physiological effects but lacked subtype specificity [1] [2]. This limitation catalyzed systematic structure-activity relationship (SAR) studies focused on N6, C2, and ribose modifications to enhance receptor selectivity. The evolution culminated in clinically significant agents: Regadenoson (A2AAR agonist for cardiac imaging) and Istradefylline (A2AAR antagonist approved in Japan for Parkinson's disease) [1]. The compound 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione represents a contemporary innovation within this lineage, incorporating strategically engineered substituents to optimize adenosine receptor (AR) interactions while addressing historical challenges in metabolic stability and receptor cross-reactivity [3] [5].

Table 1: Historical Development of Key Purine-Based Therapeutics

CompoundStructural FeaturesTarget ReceptorClinical Application
NECA5′-N-ethyluronamidePan-AR agonistPharmacological tool compound
IB-MECA/Cl-IB-MECAN6-iodobenzyl; C2-chloroA3AR agonistPhase II trials (cancer, arthritis)
Regadenoson2-alkylpyrazole derivativeA2AAR agonistCardiac stress testing
IstradefyllineXanthine-basedA2AAR antagonistParkinson’s disease (Japan)
Target Compound7-(4-Fluorobenzyl); 8-(furylmethylamino)Undefined subtypePreclinical research

Structural Significance of Fluorobenzyl and Furylmethylamino Substituents

The strategic incorporation of 4-fluorobenzyl at the 7-position and (2-furylmethyl)amino at the 8-position endows this xanthine derivative with distinct electronic and steric properties critical for receptor affinity and selectivity:

  • Halogen Bonding Enhancement: The 4-fluorobenzyl group leverages fluorine's high electronegativity to form directional halogen bonds with carbonyl backbones in AR binding pockets. This interaction significantly enhances binding stability compared to non-halogenated analogs. Fluorine's inductive effects also reduce metabolic degradation at the benzylic position, extending plasma half-life [1] [5].
  • Hydrogen Bonding Capacity: The furan oxygen acts as a hydrogen bond acceptor, while the secondary amino group (NH) serves as a donor. This dual functionality mimics ribose interactions in nucleoside-based agonists but within a non-nucleoside framework. Computational studies suggest the furan ring's planarity facilitates π-stacking with transmembrane aromatic residues (e.g., His2506.55 in A1AR) [5].
  • Steric Optimization: The 1,3-dimethylxanthine core prevents N7 protonation, enhancing membrane permeability. Substituents at the 7- and 8-positions project into divergent binding subpockets—fluorobenzyl occupies a hydrophobic cleft, while furylmethylamino extends toward polar residues, enabling simultaneous affinity and subtype discrimination [3] [5].

Table 2: Electronic and Steric Properties of Key Substituents

SubstituentElectronic ContributionSteric ContributionBinding Pocket Interaction
7-(4-Fluorobenzyl)σp = +0.06 (inductive); Halogen bondingOrtho-avoidance; ~5Å linear extensionHydrophobic subpocket (Leu246, Ala243)
8-[(2-Furylmethyl)amino]H-bond donor (NH); H-bond acceptor (O)Planar heterocycle; ~120° bond anglePolar subpocket (Asn254, Glu172)
1,3-DimethylxanthineBlock N7 protonation; moderate logPPlanar fused ring systemCore scaffold anchoring

Rationale for Targeting Adenosine Receptor Analogues

Adenosine receptors regulate pathophysiological processes in neurology, cardiology, and immunology, making them prime targets for therapeutic intervention. The design rationale for 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione addresses three critical AR targeting challenges:

  • Subtype Selectivity Optimization: Human AR subtypes exhibit <30% transmembrane sequence homology, particularly in ligand-binding extracellular loops. The compound’s asymmetric substitution pattern exploits divergence in A1/A3AR extracellular vestibules. Unlike classical N6-cycloalkyl adenosine agonists (e.g., CCPA), which exhibit A1/A3 cross-reactivity, the 7-benzyl-8-amino xanthine scaffold minimizes A2A/A2B off-target effects [1] [2].
  • Species-Dependent Affinity Mitigation: Human A3AR exhibits only 74% sequence identity with rodent orthologs, leading to dramatic affinity differences (e.g., Cl-IB-MECA: 1000-fold higher hA3 vs. rA3 affinity). The target compound’s non-nucleoside structure reduces species dependency by avoiding interactions with variable residues (e.g., His3.37 in helix 3) [2].
  • Metabolic Stability Enhancement: Nucleoside-based AR ligands suffer rapid deamination by adenosine deaminase (ADA) or phosphorylation by cellular kinases. The xanthine core replaces the ribose moiety, eliminating ADA susceptibility. Fluorine’s electron-withdrawing effect slows cytochrome P450-mediated benzylic oxidation, while the furan ring’s lower lipophilicity (cLogP ≈ 1.2) enhances aqueous solubility [1] [5].

Table 3: Adenosine Receptor Subtype Distribution and Therapeutic Relevance

ReceptorPrimary TissuesSignaling PathwayTherapeutic AreasTarget Compound Rationale
A1ARBrain, heart, kidneyGi/o (↓cAMP)Neuropathic pain, ischemia, heart failureHigh affinity predicted via hydrophobic subpocket engagement
A2AARThymus, immune cellsGs (↑cAMP)Parkinson’s, inflammationSteric exclusion by 7-benzyl group minimizes binding
A2BARSmooth muscle, fibroblastsGs/GqAsthma, diabetesLow affinity due to shallow binding pocket
A3ARLiver, lung, immune cellsGi/o (↓cAMP)Cancer, glaucoma, inflammationFurylmethylamino may engage unique polar residues

The compound’s design aligns with emerging SAR trends in non-nucleoside AR modulators: 6-Morpholinopurines demonstrate A1/A3 dual affinity when N9-unsubstituted, while N9-methylation enhances A1 selectivity [5]. By retaining the 1,3-dimethylxanthine core but eliminating the ribose, this compound merges metabolic resilience with tunable receptor engagement—positioning it as a versatile scaffold for neurological and inflammatory disorders.

Properties

CAS Number

327097-91-6

Product Name

7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C19H18FN5O3

Molecular Weight

383.383

InChI

InChI=1S/C19H18FN5O3/c1-23-16-15(17(26)24(2)19(23)27)25(11-12-5-7-13(20)8-6-12)18(22-16)21-10-14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,21,22)

InChI Key

NZOJNLQATQISDB-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.